molecular formula C18H23N5O3 B609736 Olorinab CAS No. 1268881-20-4

Olorinab

Katalognummer: B609736
CAS-Nummer: 1268881-20-4
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ACSQLTBPYZSGBA-GMXVVIOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Olorinab hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als potenter und selektiver Agonist des Cannabinoidrezeptors vom Typ 2 wirkt . Dieser Rezeptor befindet sich hauptsächlich in peripheren Geweben und ist an der Modulation von Schmerz und Entzündung beteiligt. Durch die Aktivierung dieses Rezeptors reduziert this compound die viszerale Überempfindlichkeit und Schmerzen im Zusammenhang mit gastrointestinalen Störungen . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Cannabinoidrezeptor vom Typ 2 und seine zugehörigen Signalwege.

Wirkmechanismus

Olorinab, also known as 1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, is a potent and selective cannabinoid CB2 receptor agonist . It is being developed by Arena Pharmaceuticals for the treatment of gastrointestinal pain associated with Crohn’s disease and irritable bowel syndrome .

Target of Action

The primary target of this compound is the cannabinoid CB2 receptor . This receptor plays a crucial role in the modulation of pain and inflammation in the body .

Mode of Action

This compound acts as a full agonist at the CB2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the modulation of pain and inflammation .

Biochemical Pathways

The activation of the CB2 receptor by this compound leads to the inhibition of certain pain pathways, resulting in antinociceptive actions in visceral sensory pathways . This means it can reduce the sensitivity to painful stimuli, particularly in the context of inflammatory bowel diseases and irritable bowel syndrome .

Pharmacokinetics

This compound is orally active and peripherally selective . It has been observed to have dose-proportional increases in exposure from 25 to 100 mg, with minimal accumulation at both doses . The mean time to reach peak plasma concentrations is approximately 1.5 hours .

Result of Action

This suggests that this compound can effectively reduce abdominal pain associated with these conditions .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of inflammation in conditions like IBD and IBS can enhance the sensitivity of the CB2 receptors to this compound, thereby increasing its efficacy . .

Biochemische Analyse

Biochemical Properties

Olorinab has been shown to interact with the cannabinoid CB 2 receptor . As a potent and selective agonist of this receptor, it can bind to it and activate it, leading to a series of biochemical reactions within the cell

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), but not in healthy controls . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cannabinoid CB 2 receptor . As a potent and selective agonist, this compound binds to this receptor and activates it, leading to changes in cell signaling and potentially gene expression . The exact details of these molecular interactions and their downstream effects are still being researched.

Temporal Effects in Laboratory Settings

In a phase 2a study, patients with quiescent to mildly active Crohn’s disease received this compound for 8 weeks . The study found that this compound was well-tolerated and led to an improvement in abdominal pain scores . This suggests that this compound has a stable effect over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce visceral hypersensitivity The effects of different dosages of this compound in these models are still being studied

Metabolic Pathways

As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of cannabinoids

Transport and Distribution

As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the movement of cannabinoids within the cell

Subcellular Localization

As a cannabinoid CB 2 receptor agonist, it is likely that this compound is localized to the same areas of the cell as the CB 2 receptor

Analyse Chemischer Reaktionen

Olorinab unterliegt verschiedenen chemischen Reaktionen, wobei hauptsächlich seine Wechselwirkung mit Cannabinoidrezeptoren beteiligt ist. Die Arten von Reaktionen, die es durchläuft, umfassen:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

    Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die in der Verbindung vorhandenen funktionellen Gruppen verändern.

    Substitution: Substitutionsreaktionen können die Substitution bestimmter funktioneller Gruppen durch andere beinhalten, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vorbereitungsmethoden

Die Herstellungsverfahren für Olorinab umfassen synthetische Wege und spezifische Reaktionsbedingungen. Detaillierte synthetische Routen und industrielle Produktionsmethoden sind in der öffentlichen Domäne nicht leicht verfügbar. Im Allgemeinen beinhaltet die Synthese solcher Verbindungen mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültige Kupplungsreaktion unter kontrollierten Bedingungen.

Eigenschaften

IUPAC Name

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQLTBPYZSGBA-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268881-20-4
Record name (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olorinab [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olorinab
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLORINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olorinab
Reactant of Route 2
Olorinab
Reactant of Route 3
Olorinab
Reactant of Route 4
Olorinab
Reactant of Route 5
Olorinab
Reactant of Route 6
Olorinab

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.